Butyrylthiocholine

Enzyme Kinetics Butyrylcholinesterase Substrate Specificity

Butyrylthiocholine (BTC) is the definitive chromogenic substrate for butyrylcholinesterase (BChE) activity assays. Its superior catalytic efficiency (kcat/Km) compared to acetylthiocholine delivers a stronger signal per enzyme unit, lowering your limit of detection for purified BChE or low-expression biological samples. Unlike acetyl- or propionyl-thiocholine, BTC exhibits cooperative binding kinetics, ensuring linear, reproducible results that align with established literature. Ideal for Ellman method spectrophotometry, inhibitor screening, and tissue esterase phenotyping. Commonly supplied as the stable iodide salt (CAS 1866-16-6).

Molecular Formula C9H20NOS+
Molecular Weight 190.33 g/mol
CAS No. 4555-00-4
Cat. No. B1199683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrylthiocholine
CAS4555-00-4
Synonyms(2-Mercaptoethyl)Trimethylammonium Butyrate
Butyrylthiocholine
Iodide, S-Butyrylthiocholine
S Butyrylthiocholine Iodide
S-Butyrylthiocholine Iodide
Molecular FormulaC9H20NOS+
Molecular Weight190.33 g/mol
Structural Identifiers
SMILESCCCC(=O)SCC[N+](C)(C)C
InChIInChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1
InChIKeyAWBGQVBMGBZGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyrylthiocholine (CAS 4555-00-4): A Critical Substrate for Butyrylcholinesterase Research and Assays


Butyrylthiocholine (BTC), commonly supplied as its iodide salt (CAS 1866-16-6), is a synthetic, sulfur-containing analog of the endogenous ester butyrylcholine. It functions as a specific chromogenic substrate for the enzyme butyrylcholinesterase (BChE; EC 3.1.1.8), undergoing hydrolysis to yield butyrate and thiocholine [1]. This reaction is foundational to spectrophotometric assays, most notably the Ellman method, where the liberated thiocholine reduces 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a quantifiable yellow product [2]. As a quaternary ammonium ion, it is a key reagent for distinguishing BChE activity from that of acetylcholinesterase (AChE) and for assessing BChE function in clinical and toxicological contexts [3].

Why Generic Substitution of Butyrylthiocholine Can Invalidate BChE Activity Data


Substituting butyrylthiocholine with other thiocholine esters (e.g., acetyl-, propionyl-) or non-thio substrates is not scientifically equivalent. The active site of butyrylcholinesterase exhibits strong substrate-dependent kinetic behavior, with the hydrolysis rate of butyrylthiocholine following a sigmoidal function of concentration, indicating cooperative binding, unlike the bell-shaped curve for benzoylcholine [1]. Furthermore, the catalytic efficiency (kcat/Km) of BChE varies by orders of magnitude among different thiocholine esters, and the enzyme's sensitivity to inhibitors can be substrate-specific [2]. Therefore, using an incorrect substrate compromises assay sensitivity, alters the linear dynamic range, and yields enzyme activity measurements that are not comparable to established literature values, ultimately affecting data reproducibility and regulatory compliance.

Quantitative Evidence for Selecting Butyrylthiocholine: Comparative Performance Data


Kinetic Selectivity: Butyrylthiocholine vs. Acetylthiocholine as BChE Substrates

Butyrylthiocholine demonstrates a significantly higher catalytic efficiency for butyrylcholinesterase compared to acetylthiocholine. In a study using rat intestine BChE, the kcat/Km value for butyrylthiocholine was 46,150 M⁻¹ s⁻¹, which is approximately 2.8-fold higher than that for acetylthiocholine (16,210 M⁻¹ s⁻¹) [1]. This indicates that butyrylthiocholine is the kinetically preferred substrate for achieving maximal assay sensitivity when measuring BChE activity.

Enzyme Kinetics Butyrylcholinesterase Substrate Specificity

Comparative Hydrolysis Rates: Butyrylthiocholine vs. Propionylthiocholine

In rat epididymal adipose tissue, butyrylthiocholine is metabolized at a substantially lower rate than propionylthiocholine [1]. While quantitative data from that study are not provided, a separate analysis of a BChE-like enzyme showed the maximum velocity (Vmax) for propionylthiocholine was 37.4 µmol/min/mg, whereas for S-butyrylthiocholine it was only 2.3 µmol/min/mg—a 16-fold difference [2]. This demonstrates that the acyl chain length profoundly impacts the hydrolysis rate, and butyrylthiocholine's lower rate can be advantageous for kinetic studies requiring a slower reaction or for differentiating BChE isoforms.

Enzyme Kinetics Substrate Specificity Cholinesterase

Substrate Purity and Assay Reproducibility: Specification Comparison

Commercial sources offer butyrylthiocholine iodide at high purity levels critical for minimizing background noise in colorimetric assays. For instance, Sigma-Aldrich supplies the compound with an assay purity of ≥99.0% (titration) , while TCI Chemicals offers >99.0% purity [1]. This contrasts with lower purity grades (e.g., 98%) from other suppliers . Higher purity minimizes the presence of free thiols or other contaminants that could react with DTNB (Ellman's reagent), thereby reducing non-enzymatic background signal and improving the assay's signal-to-noise ratio and lower limit of detection.

Quality Control Procurement Spectrophotometry

Stability and Handling: Recommended Storage for Long-Term Reliability

Proper storage is essential to maintain substrate integrity. Manufacturer specifications indicate that the solid should be stored desiccated and protected from light . Once reconstituted, stock solutions are stable for up to 1 month when aliquoted and frozen at -20°C . Adhering to these validated storage conditions ensures the compound's long-term stability, as indicated by a shelf life of up to 60 months for the solid when refrigerated (2-8°C) , which is crucial for minimizing batch-to-batch variability in long-term studies.

Stability Storage Reagent Preparation

Optimized Application Scenarios for Butyrylthiocholine Based on Comparative Evidence


High-Sensitivity BChE Activity Assays (e.g., Ellman's Assay)

When maximum sensitivity is required, such as for detecting low BChE activity in purified enzyme preparations or in biological samples with low expression levels, butyrylthiocholine is the substrate of choice. Its superior catalytic efficiency (kcat/Km) for BChE compared to acetylthiocholine [1] directly translates to a stronger signal per unit of enzyme, lowering the limit of detection. This is critical for kinetic characterization and inhibitor screening where accurate determination of low reaction rates is paramount.

Development of Dry Chemistry or Point-of-Care Diagnostic Elements

Butyrylthiocholine has been successfully incorporated into dry analytical elements for the determination of serum cholinesterase activity from undiluted body fluids, as exemplified in patent literature [2]. The specific hydrolysis of butyrylthiocholine by serum BChE liberates thiocholine, which can be coupled to a chromogenic or electrochemical detection system (e.g., ferricyanide reduction). This demonstrates the compound's utility and stability in non-liquid reagent formats, making it a validated component for developing robust, shelf-stable diagnostic devices.

Differential Tissue Esterase Profiling

The selective hydrolysis of butyrylthiocholine by esterases in certain tissues makes it a valuable tool for biochemical phenotyping. Studies in rats have shown that butyrylthiocholine is preferentially hydrolyzed by esterases in liver, kidney, and testis, in contrast to acetylthiocholine which is more actively hydrolyzed by brain and muscle esterases [3]. This differential activity profile allows researchers to use butyrylthiocholine as a probe to distinguish between BChE-rich and AChE-rich tissues or to monitor changes in specific esterase populations in response to disease or toxicant exposure.

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